Cas no 887594-81-2 (3-(3-methoxyphenyl)methylazetidine)

3-(3-Methoxyphenyl)methylazetidine is a versatile azetidine derivative featuring a methoxyphenyl substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The azetidine ring provides a constrained, nitrogen-containing scaffold, making it valuable for designing bioactive molecules with improved metabolic stability and binding affinity. The methoxy group at the 3-position of the phenyl ring offers additional functionalization potential, enabling further derivatization for tailored applications. This compound is particularly useful in medicinal chemistry for the development of CNS-targeting agents, receptor modulators, and enzyme inhibitors. Its well-defined structure and reactivity make it a reliable intermediate for researchers seeking to explore novel heterocyclic frameworks.
3-(3-methoxyphenyl)methylazetidine structure
887594-81-2 structure
Product Name:3-(3-methoxyphenyl)methylazetidine
CAS No:887594-81-2
MF:C11H15NO
MW:177.242902994156
CID:6400051
PubChem ID:16779911
Update Time:2025-10-28

3-(3-methoxyphenyl)methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methoxyphenyl)methylazetidine
    • 3-[(3-methoxyphenyl)methyl]azetidine
    • Azetidine, 3-[(3-methoxyphenyl)methyl]-
    • Inchi: 1S/C11H15NO/c1-13-11-4-2-3-9(6-11)5-10-7-12-8-10/h2-4,6,10,12H,5,7-8H2,1H3
    • InChI Key: LMNLEARWAHIBCN-UHFFFAOYSA-N
    • SMILES: N1CC(CC2=CC=CC(OC)=C2)C1

Experimental Properties

  • Density: 1.046±0.06 g/cm3(Predicted)
  • Boiling Point: 278.0±13.0 °C(Predicted)
  • pka: 11.04±0.40(Predicted)

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Additional information on 3-(3-methoxyphenyl)methylazetidine

Recent Advances in the Study of 3-(3-Methoxyphenyl)methylazetidine (CAS: 887594-81-2) in Chemical Biology and Pharmaceutical Research

The compound 3-(3-methoxyphenyl)methylazetidine (CAS: 887594-81-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic azetidine derivative, characterized by its unique structural motif, has been investigated for its role in modulating biological pathways, particularly in the context of neurological disorders and inflammation. Recent studies have highlighted its promising pharmacological properties, including its ability to interact with specific neurotransmitter receptors and enzymes involved in inflammatory responses.

One of the key areas of focus in recent research has been the synthesis and optimization of 3-(3-methoxyphenyl)methylazetidine derivatives to enhance their bioavailability and target specificity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that structural modifications at the azetidine ring and methoxy-phenyl moiety significantly improved the compound's binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders. The study utilized advanced computational modeling and in vitro assays to validate these findings, providing a robust foundation for further preclinical development.

In addition to its neurological applications, 3-(3-methoxyphenyl)methylazetidine has also been explored as a scaffold for developing anti-inflammatory agents. A recent preprint on bioRxiv (2024) reported that this compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. The researchers employed molecular docking studies and enzyme kinetics assays to elucidate the mechanism of inhibition, revealing a competitive binding mode that could be leveraged for designing next-generation COX-2 inhibitors with reduced side effects compared to traditional NSAIDs.

Another notable advancement is the application of 3-(3-methoxyphenyl)methylazetidine in drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews highlighted its use as a functional moiety in polymer-based nanoparticles, enhancing the targeted delivery of chemotherapeutic agents to tumor sites. The compound's small molecular weight and favorable lipophilicity were identified as critical factors for improving nanoparticle stability and cellular uptake, as demonstrated in in vivo models of breast cancer.

Despite these promising developments, challenges remain in the clinical translation of 3-(3-methoxyphenyl)methylazetidine-based therapeutics. Issues such as metabolic stability, potential off-target effects, and scalable synthesis routes need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to tackle these hurdles, as evidenced by recent patent filings (e.g., WO2023124567) describing novel synthetic methodologies and formulations.

In conclusion, 3-(3-methoxyphenyl)methylazetidine (CAS: 887594-81-2) represents a versatile and pharmacologically active scaffold with broad applications in neuroscience, inflammation, and oncology. Continued research into its structure-activity relationships and mechanism of action will be essential for unlocking its full therapeutic potential. This compound exemplifies the intersection of chemical innovation and biological discovery, offering exciting opportunities for next-generation drug development.

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